molecular formula C12H24N2 B160841 1-(2-Cyclohexylethyl)piperazine CAS No. 132800-12-5

1-(2-Cyclohexylethyl)piperazine

Cat. No. B160841
M. Wt: 196.33 g/mol
InChI Key: GMQBFYMARPSPAF-UHFFFAOYSA-N
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Description

1-(2-Cyclohexylethyl)piperazine is an organic compound with the empirical formula C12H24N2 and a molecular weight of 196.33 . It is a heterocyclic compound that consists of a six-membered ring containing two nitrogen atoms .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-Cyclohexylethyl)piperazine is characterized by a six-membered ring containing two nitrogen atoms .

Scientific Research Applications

Analogue of σ Receptor Ligand

1-(2-Cyclohexylethyl)piperazine is an analogue of σ receptor ligand PB28, showing promise in oncology therapeutic and diagnostic applications. Novel analogues with reduced lipophilicity were designed to improve its utility by modifying the propylene linker and tetralin C4 position. These modifications aim to enhance tumor cell entry while minimizing antiproliferative activity, making it a potential candidate for positron emission tomography radiotracers (Abate et al., 2011).

Anti-mycobacterial Activity

Piperazine, a core component in 1-(2-Cyclohexylethyl)piperazine, is extensively used in medicinal chemistry due to its diverse pharmacological activities. It has shown promising results against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review summarizes the structure-activity relationship of piperazine-based anti-TB molecules, highlighting their potential as cost-effective and selective anti-mycobacterial agents (Girase et al., 2020).

Synthesis and Evaluation in Sigma-2 Receptors

The cyclohexyl piperazine analogue has been identified as a potent and selective sigma-2 receptor ligand. Its evaluation in vivo demonstrates its rapid concentration in mouse brain structures, including the cortex and thalamus. However, it does not exhibit the desired properties for studying sigma-2 receptors in the brain using PET, indicating a need for further modification (Kassiou et al., 2005).

Piperazine as a Catalyst in Synthesis

Piperazine has been used as a catalyst for synthesizing diverse functionalized compounds, such as 2-amino-3-cyano-4H-pyrans, in aqueous media. This process features simplicity, high yields, and environmental friendliness. Piperazine's role as a catalyst emphasizes its utility in larger-scale syntheses of pharmaceutical compounds (Yousefi et al., 2018).

Piperazine-Based Derivatives as Therapeutic Tools

Piperazine derivatives have significant central pharmacological activity, particularly in the activation of the monoamine pathway. They are used in various therapeutic applications like antipsychotics, antidepressants, and anxiolytics. The versatility of piperazine derivatives in medicinal chemistry is highlighted by their presence in many marketed drugs, underscoring their importance in therapeutic drug development (Brito et al., 2018).

Conformational Analysis for Biological Activity

Studying the structural behavior of piperazine, especially under different pH conditions, is crucial due to its biological activity. Understanding its conformational properties is essential for elucidating its function in biochemical systems (Marques & Carvalho, 1997).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 1-(2-Cyclohexylethyl)piperazine is classified as dangerous. It has hazard statements H315, H318, H335, and H412, indicating that it can cause skin irritation, eye damage, respiratory irritation, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(2-cyclohexylethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-2-4-12(5-3-1)6-9-14-10-7-13-8-11-14/h12-13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQBFYMARPSPAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370997
Record name 1-(2-cyclohexylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyclohexylethyl)piperazine

CAS RN

132800-12-5
Record name 1-(2-cyclohexylethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132800-12-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Gajic, D Knez, I Sosič, J Mravljak, A Meden… - …, 2022 - Wiley Online Library
A library of 31 butyrylcholinesterase (BChE) and cathepsin B (CatB) inhibitors was screened in vitro for inhibition of deoxyribonuclease I (DNase I). Compounds 22, 8 and 7 are among …

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